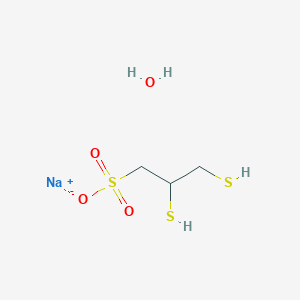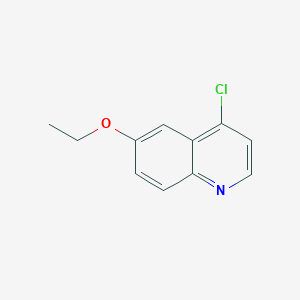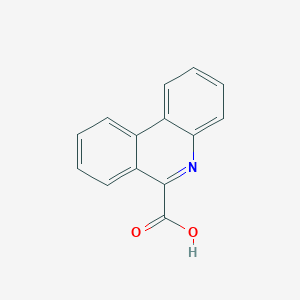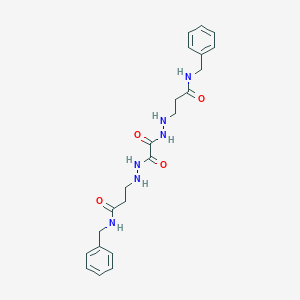
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEH and is a derivative of oxalic acid. In
Applications De Recherche Scientifique
BEH has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BEH is in the field of cancer research. Studies have shown that BEH can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BEH has also been found to have antimicrobial properties and can be used as a potential treatment for various bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of BEH is not fully understood. However, studies have shown that BEH can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. BEH has also been found to induce DNA damage and inhibit the formation of new blood vessels.
Effets Biochimiques Et Physiologiques
BEH has been found to have various biochemical and physiological effects. Studies have shown that BEH can induce apoptosis in cancer cells by activating caspase enzymes. BEH has also been found to inhibit the activity of various enzymes that are involved in cell growth and proliferation. In addition, BEH has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BEH has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized. BEH is also stable under various conditions and can be stored for long periods. However, BEH has some limitations for lab experiments. It is a toxic compound and should be handled with care. BEH is also not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BEH. One potential direction is the development of BEH derivatives with improved anticancer and antimicrobial properties. Another direction is the study of the mechanism of action of BEH and its interactions with various enzymes and proteins. Additionally, the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections should be explored.
Conclusion:
In conclusion, BEH is a chemical compound that has potential applications in various scientific fields. It can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. BEH has been extensively studied for its potential anticancer and antimicrobial properties. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. BEH has several advantages for lab experiments, but it is also toxic and not very soluble in organic solvents. The future directions for the study of BEH include the development of derivatives with improved properties, the study of its mechanism of action, and the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections.
Méthodes De Synthèse
BEH can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol. The purity of BEH can be increased through recrystallization and purification techniques.
Propriétés
Numéro CAS |
101502-01-6 |
|---|---|
Nom du produit |
Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) |
Formule moléculaire |
C22H28N6O4 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-benzyl-3-[2-[2-[2-[3-(benzylamino)-3-oxopropyl]hydrazinyl]-2-oxoacetyl]hydrazinyl]propanamide |
InChI |
InChI=1S/C22H28N6O4/c29-19(23-15-17-7-3-1-4-8-17)11-13-25-27-21(31)22(32)28-26-14-12-20(30)24-16-18-9-5-2-6-10-18/h1-10,25-26H,11-16H2,(H,23,29)(H,24,30)(H,27,31)(H,28,32) |
Clé InChI |
VVSRWRWIBRDYPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2 |
Autres numéros CAS |
101502-01-6 |
Synonymes |
N-benzyl-3-[2-[[2-(benzylcarbamoyl)ethylamino]carbamoylformyl]hydrazin yl]propanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



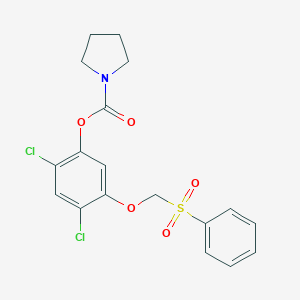
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
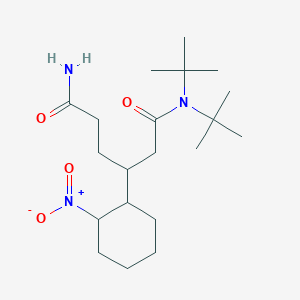
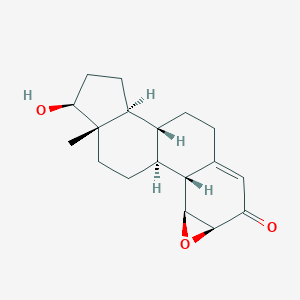
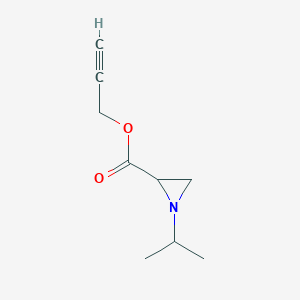
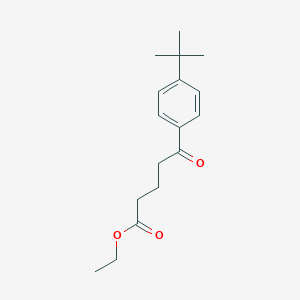
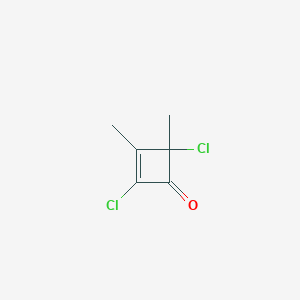

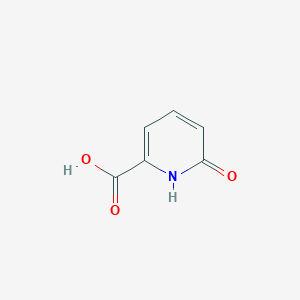
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
